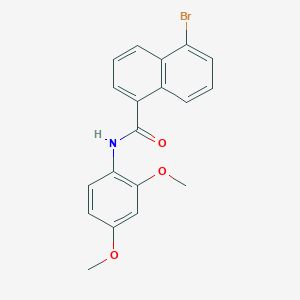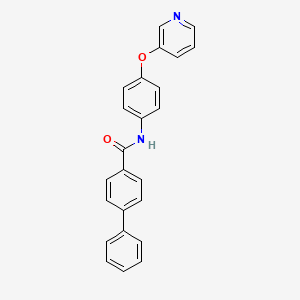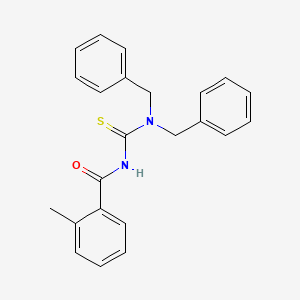
(2E)-N-(4-bromo-2,6-dimethylphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide
Overview
Description
The compound (2E)-N-(4-bromo-2,6-dimethylphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide is an organic molecule that features a combination of bromine, chlorine, and nitro functional groups attached to aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-bromo-2,6-dimethylphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide typically involves a multi-step process:
Formation of the Enamide Backbone: The initial step involves the formation of the enamide backbone through a condensation reaction between an appropriate aldehyde and an amine.
Introduction of Functional Groups:
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and substitution reactions.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Automated Purification Systems: Employing automated purification systems to ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound (2E)-N-(4-bromo-2,6-dimethylphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide can undergo various types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The bromine and chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.
Substitution: The aromatic rings can undergo further substitution reactions to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine, while substitution of the bromine or chlorine atoms could yield a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-N-(4-bromo-2,6-dimethylphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide would depend on its specific application. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(4-bromo-2,6-dimethylphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide: This compound itself.
(2E)-N-(4-bromo-2,6-dimethylphenyl)-3-(4-chloro-3-methylphenyl)prop-2-enamide: A similar compound with a methyl group instead of a nitro group.
(2E)-N-(4-bromo-2,6-dimethylphenyl)-3-(4-chloro-3-hydroxyphenyl)prop-2-enamide: A similar compound with a hydroxy group instead of a nitro group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(E)-N-(4-bromo-2,6-dimethylphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN2O3/c1-10-7-13(18)8-11(2)17(10)20-16(22)6-4-12-3-5-14(19)15(9-12)21(23)24/h3-9H,1-2H3,(H,20,22)/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVWTTLAIWBCNT-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl {(5E)-5-[3-bromo-5-chloro-4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B3658412.png)
![methyl {4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B3658416.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B3658427.png)
![4-{[(2-ethylphenyl)amino]methylene}-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B3658435.png)
![3-[({[3-(4-chlorophenyl)acryloyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B3658437.png)



![9-[5-Chloro-2-[(4-nitrophenyl)methoxy]phenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione](/img/structure/B3658467.png)


![3,4-dichloro-N-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3658494.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B3658505.png)
